molecular formula C6H7N3 B1401229 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile CAS No. 278798-06-4

2-(3-methyl-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1401229
CAS No.: 278798-06-4
M. Wt: 121.14 g/mol
InChI Key: WTVPXADYVCPMHC-UHFFFAOYSA-N
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Description

2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 3-position and an acetonitrile group at the 5-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

2-(3-methyl-1H-pyrazol-5-yl)acetonitrile plays a significant role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and stability. For instance, it can act as a ligand for certain enzymes, modulating their catalytic activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling proteins, leading to altered cellular responses. For example, it may enhance or inhibit the phosphorylation of specific proteins, thereby affecting downstream signaling cascades . Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression levels of target genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity . Alternatively, it may bind to an allosteric site, inducing a conformational change that enhances enzyme activity. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or post-transcriptional regulation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light. Over time, it may undergo degradation, leading to a decrease in its biological activity[6][6]. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, such as altered cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as palladium or copper complexes can be employed to facilitate the reaction under milder conditions, thus improving the overall efficiency and scalability of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Amides or esters.

Scientific Research Applications

2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVPXADYVCPMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294677
Record name 5-Methyl-1H-pyrazole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278798-06-4
Record name 5-Methyl-1H-pyrazole-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=278798-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-pyrazole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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